

The Multifaceted Functions of the CD34 Protein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CD-349

Cat. No.: B1668756

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The CD34 protein, a transmembrane phosphoglycoprotein, is a critical molecule in both hematology and vascular biology. Historically recognized as a robust marker for hematopoietic stem and progenitor cells (HSPCs), its functional significance extends far beyond simple cell surface identification. This technical guide provides an in-depth exploration of the core functions of CD34, with a focus on its roles in cell adhesion, signal transduction, and angiogenesis. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to facilitate a deeper understanding of this pleiotropic protein and to support ongoing research and therapeutic development.

Core Functions of CD34

The CD34 protein is a member of the sialomucin family, characterized by a heavily glycosylated extracellular domain, a single-pass transmembrane region, and a cytoplasmic tail.^[1] Its functions are diverse and context-dependent, often dictated by the cellular environment and post-translational modifications.

A Dual-Role Adhesion Molecule

CD34 exhibits a fascinating duality in its adhesive properties, acting as both a facilitator and an inhibitor of cell-cell and cell-matrix interactions.

As an Adhesion Molecule:

- **Hematopoietic Stem Cell Homing:** CD34 plays a crucial role in the homing of HSPCs to the bone marrow. It is thought to mediate the attachment of these stem cells to the bone marrow's extracellular matrix or directly to stromal cells. This interaction is critical for the engraftment of HSPCs during bone marrow transplantation.
- **Leukocyte Trafficking:** On endothelial cells, particularly in the high endothelial venules (HEVs) of lymph nodes, CD34 functions as a primary ligand for L-selectin (CD62L), a cell adhesion molecule expressed on lymphocytes.^[2] This interaction is a key step in the process of lymphocyte extravasation from the blood into lymphoid tissues. The binding kinetics of L-selectin to CD34 are characterized by a rapid on-rate and off-rate, which facilitates the initial tethering and subsequent rolling of leukocytes along the endothelial surface under shear stress.^{[3][4]}

As an Anti-Adhesion Molecule:

- In certain contexts, the highly glycosylated and negatively charged nature of the CD34 extracellular domain can act as a barrier, preventing cellular adhesion. This "molecular Teflon" effect has been observed to block the adhesion of mast cells, eosinophils, and dendritic cell precursors.^[1] This anti-adhesive property may also be important in facilitating the opening of vascular lumina.

A Mediator of Signal Transduction

The cytoplasmic domain of CD34, though short, is critical for its function and serves as a docking site for intracellular signaling molecules, thereby initiating downstream cellular responses.

- **Interaction with CrkL:** The adapter protein Crk-like (CrkL) has been shown to associate with the cytoplasmic tail of CD34.^[5] This interaction is mediated by the C-terminal SH3 domain of CrkL binding to a proline-rich region in the juxtamembrane portion of the CD34 cytoplasmic domain.^{[1][6]} The formation of the CD34-CrkL complex is believed to be a crucial step in transducing signals that can influence cell adhesion, proliferation, and differentiation.^[1]

Downstream effectors of the CrkL signaling pathway include the JNK and MAPK pathways, which are involved in a wide range of cellular processes.[\[7\]](#)

- Phosphorylation by Protein Kinase C (PKC): CD34 is a phosphoprotein, and its phosphorylation state is regulated by Protein Kinase C (PKC).[\[8\]](#) Activation of PKC leads to the hyperphosphorylation of serine residues in the cytoplasmic tail of CD34.[\[8\]](#) This phosphorylation event is thought to play a role in modulating CD34's function in signal transduction during early lymphohematopoiesis.[\[8\]](#) Several PKC isoforms, including classical (α , β) and novel (δ , ϵ , θ) isoforms, are known to be involved in hematopoietic cell signaling and may play a role in CD34-mediated pathways.[\[9\]](#)[\[10\]](#)

A Key Player in Angiogenesis

CD34 is prominently expressed on vascular endothelial cells and endothelial progenitor cells (EPCs), highlighting its significant role in the formation of new blood vessels.[\[11\]](#)[\[12\]](#)

- Marker of Angiogenic Tip Cells: In endothelial cell cultures, CD34 expression is enriched in "tip cells," which are specialized migratory cells at the forefront of sprouting new blood vessels.[\[13\]](#)
- Contribution of CD34+ Progenitor Cells: Circulating CD34+ cells, which include EPCs, can be recruited to sites of ischemia or injury where they contribute to neovascularization.[\[12\]](#) This can occur through their direct incorporation into the nascent vasculature or through the secretion of pro-angiogenic factors.[\[12\]](#)

Quantitative Data

The expression levels of CD34 and its associated adhesion molecules can vary depending on the cell type and source. The following tables summarize key quantitative data.

Cell Population	Source	CD34+ Cells (%)	Reference
Hematopoietic Stem Cells (HSCs)	Bone Marrow	1-4% of mononuclear cells	[14]
Hematopoietic Stem Cells (HSCs)	Mobilized Peripheral Blood	Variable, can be significantly increased	[14]
Hematopoietic Stem Cells (HSCs)	Umbilical Cord Blood	Higher frequency than adult bone marrow	[15]
Endothelial Progenitor Cells (EPCs)	Peripheral Blood	Rare, subset of CD34+ cells	[12]

Table 1: Frequency of CD34+ Cells in Different Tissues.

Adhesion Molecule	CD34+ Cells from Bone Marrow	CD34+ Cells from Mobilized Peripheral Blood	CD34+ Cells from Cord Blood	Reference
L-selectin (CD62L)	Lower Expression	Higher Expression	Lower Expression	[13][16]
VLA-4 ($\alpha 4\beta 1$ integrin)	Higher Expression	Lower Expression	N/A	[17]
CD18 ($\beta 2$ integrin)	Higher Expression	Lower Expression	Lower Expression	[13]

Table 2: Relative Expression of Adhesion Molecules on CD34+ Cells from Different Sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of the CD34 protein.

Flow Cytometry for CD34+ Cell Enumeration (ISHAGE Protocol)

This protocol is based on the International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines for the accurate and reproducible quantification of CD34+ hematopoietic progenitor cells.

Materials:

- Whole blood, bone marrow, or apheresis product collected in EDTA or ACD anticoagulant.
- CD45-FITC/CD34-PE dual-color monoclonal antibody reagent.
- Isotype control antibody (e.g., IgG1-FITC/IgG1-PE).
- 7-Aminoactinomycin D (7-AAD) for viability staining.
- Ammonium chloride-based red blood cell (RBC) lysing solution.
- Sheath fluid for flow cytometer.
- Flow cytometer with at least 4-color detection capabilities.

Procedure:

- Sample Preparation:
 - Ensure the white blood cell (WBC) count of the sample is within the linear range of the instrument. If necessary, dilute the sample with phosphate-buffered saline (PBS).
 - Aliquot 100 µL of the cell suspension into two flow cytometry tubes labeled "Test" and "Isotype Control".
- Antibody Staining:
 - To the "Test" tube, add the recommended volume of CD45-FITC/CD34-PE antibody reagent.

- To the "Isotype Control" tube, add the same volume of the isotype control antibody.
- Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
- **Viability Staining:**
 - Add 7-AAD to each tube at the recommended concentration.
 - Incubate for 5-10 minutes at room temperature in the dark.
- **RBC Lysis:**
 - Add 2 mL of RBC lysing solution to each tube.
 - Vortex immediately and incubate for 10 minutes at room temperature in the dark.
 - Do not centrifuge after lysis (no-wash protocol).
- **Flow Cytometric Analysis:**
 - Acquire the samples on the flow cytometer. Collect a minimum of 75,000 to 100,000 total events.
 - **Gating Strategy:**
 - **Gate 1 (R1):** On a forward scatter (FSC) vs. side scatter (SSC) dot plot, create a gate to include all leucocytes and exclude debris and red blood cell ghosts.
 - **Gate 2 (R2):** From the events in R1, create a dot plot of SSC vs. CD45-FITC fluorescence. Gate on the population of cells with low SSC and dim to moderate CD45 expression, which is characteristic of hematopoietic progenitors.
 - **Gate 3 (R3):** From the events in R2, create a dot plot of FSC vs. SSC. Create a refined gate to exclude any remaining debris or aggregates.
 - **Gate 4 (R4):** From the events in R3, create a dot plot of SSC vs. CD34-PE fluorescence. Create a quadrant gate to identify the CD34-positive population.

- Gate 5 (R5): From the events in R4, create a histogram or dot plot of 7-AAD fluorescence to exclude non-viable cells.
- Data Analysis:
 - Calculate the percentage of viable CD34+ cells within the total viable leucocyte population.
 - The absolute count of CD34+ cells/ μ L can be determined using a single-platform method with counting beads or a dual-platform method by correlating the percentage with the total WBC count from a hematology analyzer.

Immunohistochemistry (IHC) for CD34 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for visualizing CD34 expression in tissue sections, which is particularly useful for assessing microvessel density and identifying certain tumors.

Materials:

- FFPE tissue sections (4-5 μ m thick) on charged slides.
- Xylene and graded ethanol series for deparaffinization and rehydration.
- Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
- Hydrogen peroxide solution (3%) for blocking endogenous peroxidase.
- Blocking buffer (e.g., PBS with 5% normal goat serum).
- Primary antibody: Mouse anti-human CD34 monoclonal antibody (e.g., clone QBEnd/10).
- Biotinylated secondary antibody (e.g., goat anti-mouse IgG).
- Streptavidin-horseradish peroxidase (HRP) conjugate.
- DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
- Hematoxylin counterstain.

- Mounting medium.

Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 minutes each).
 - Transfer slides through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
 - Rinse with distilled water.

- Antigen Retrieval:

- Immerse slides in pre-heated antigen retrieval solution.
 - Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).
 - Allow slides to cool in the buffer for 20-30 minutes at room temperature.
 - Rinse with PBS.

- Peroxidase Blocking:

- Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.

- Blocking:

- Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

- Primary Antibody Incubation:

- Dilute the primary anti-CD34 antibody in blocking buffer to the optimal concentration.

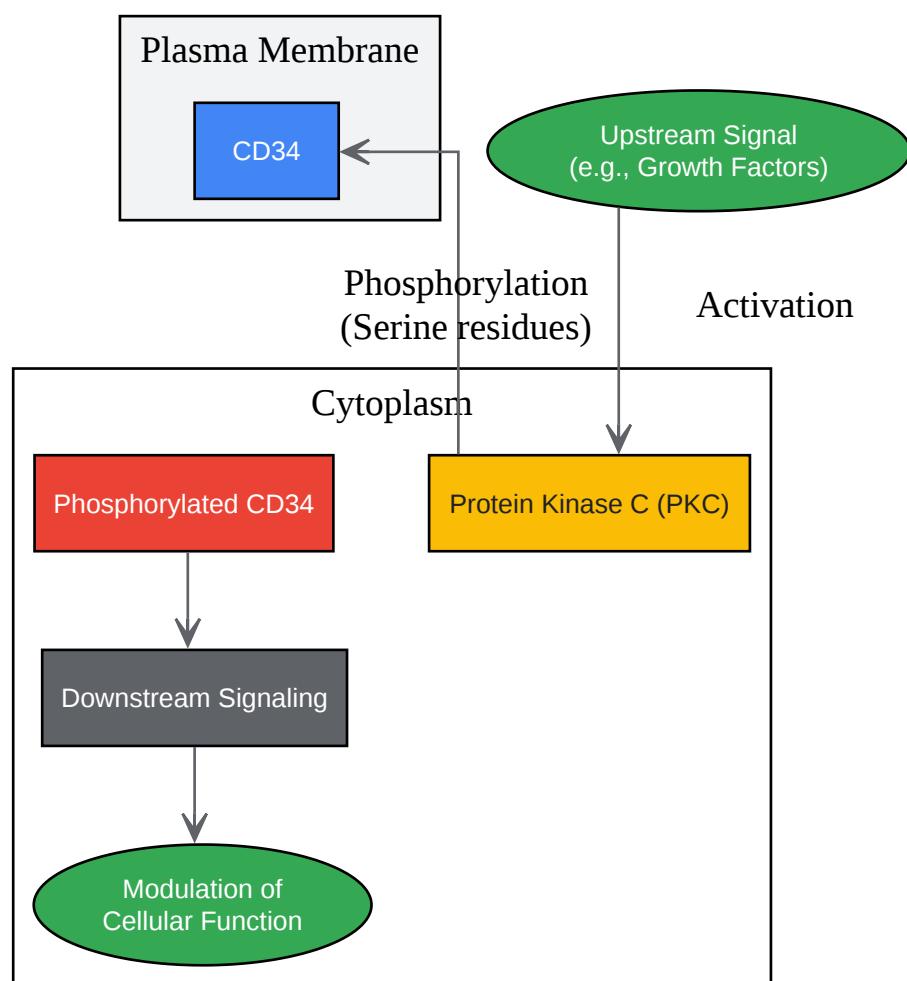
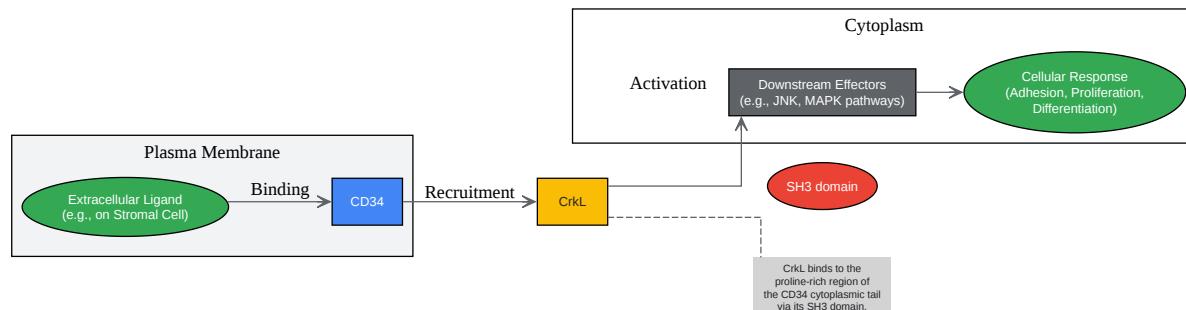
- Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS.
 - Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
- Detection:
 - Rinse slides with PBS.
 - Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
 - Rinse with PBS.
- Chromogen Development:
 - Apply the DAB substrate-chromogen solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
 - Stop the reaction by rinsing with distilled water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

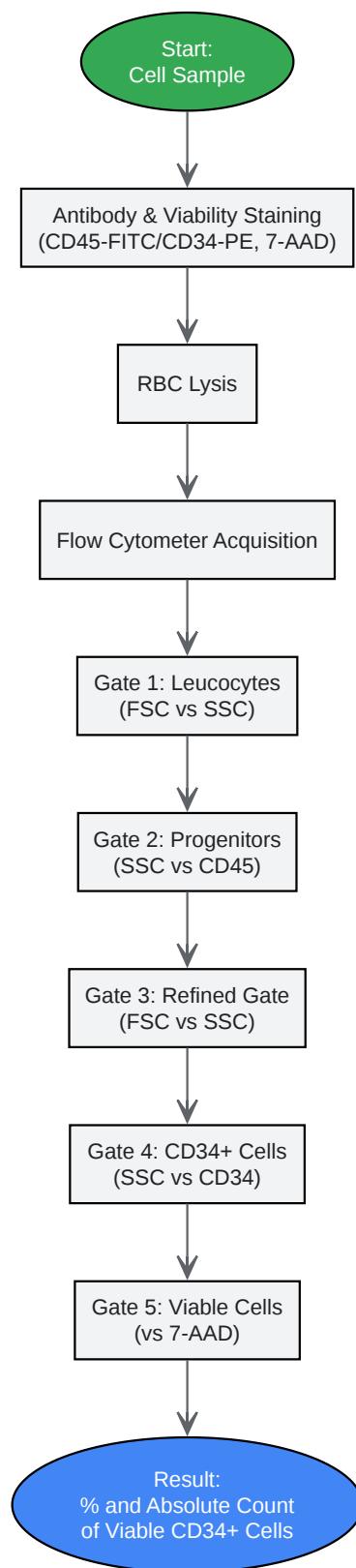
In Vitro Angiogenesis (Tube Formation) Assay with CD34+ Cells

This assay assesses the ability of CD34+ endothelial progenitor cells to form capillary-like structures on a basement membrane matrix, providing a functional measure of their angiogenic potential.

Materials:

- Isolated CD34+ cells (e.g., from cord blood or mobilized peripheral blood).
- Endothelial cell growth medium (e.g., EGM-2).
- Basement membrane extract (BME), such as Matrigel®.
- 96-well tissue culture plate.
- Calcein AM (for fluorescent visualization, optional).



Procedure:


- Plate Coating:
 - Thaw the BME on ice overnight at 4°C.
 - Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Seeding:
 - Resuspend the isolated CD34+ cells in endothelial cell growth medium at a concentration of 1-2 x 10⁵ cells/mL.
 - Optionally, pre-label the cells with Calcein AM for fluorescent imaging.
 - Carefully add 100 µL of the cell suspension (1-2 x 10⁴ cells) to each BME-coated well.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

- Tube formation can be observed within 4-12 hours.
- Visualization and Quantification:
 - Visualize the formation of capillary-like structures using a phase-contrast microscope.
 - If cells were labeled with Calcein AM, use a fluorescence microscope.
 - Capture images of multiple fields per well.
 - Quantify the extent of tube formation by measuring parameters such as:
 - Total tube length
 - Number of branch points
 - Number of loops

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key CD34-mediated signaling pathways and experimental workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Three-dimensional structure prediction of the interaction of CD34 with the SH3 domain of Crk-L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of L-selectin to the vascular sialomucin CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Kinetics of L-selectin Tethers and the Mechanics of Selectin-mediated Rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adapter protein CrkL associates with CD34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Downstream of Crk adaptor signaling pathway: Activation of Jun kinase by v-Crk through the guanine nucleotide exchange protein C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated protein kinase C directly phosphorylates the CD34 antigen on hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein kinase C (PKC) family of proteins in cytokine signaling in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Expression of CD34 in endothelial cells, hematopoietic progenitors and nervous cells in fetal and adult mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. CD34+ cells homing: quantitative expression of adhesion molecules and adhesion of CD34+ cells to endothelial cells exposed to shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]

- 16. Quantitative expression of adhesion molecules on granulocyte colony-stimulating factor-mobilized peripheral blood, bone marrow, and cord blood CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of adhesion molecules on CD34+ cells: CD34+ L-selectin+ cells predict a rapid platelet recovery after peripheral blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Multifaceted Functions of the CD34 Protein: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668756#what-is-the-function-of-the-cd34-protein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com